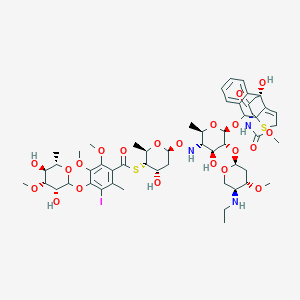![molecular formula C21H26N2O4 B236418 2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236418.png)
2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, also known as DMMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMMA belongs to the class of acetamide compounds and has a molecular weight of 414.52 g/mol.
Mecanismo De Acción
2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide exerts its therapeutic effects by modulating various signaling pathways in the body. It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in various solvents, which makes it easy to administer to cells or animals. However, this compound has some limitations, such as its low bioavailability and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of this compound's potential as an anticancer agent. Further studies are also needed to determine the optimal dosage and administration route of this compound for therapeutic use. In addition, the safety and toxicity of this compound need to be thoroughly evaluated before it can be used in clinical settings.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its anti-inflammatory, anticancer, and neuroprotective properties make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action, optimal dosage, and safety profile.
Métodos De Síntesis
2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 5-methoxy-2-(4-morpholinyl)aniline with 2-chloro-N-(3,5-dimethylphenoxy)acetamide in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield this compound.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anticancer, and antifungal properties. This compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-(5-methoxy-2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C21H26N2O4/c1-15-10-16(2)12-18(11-15)27-14-21(24)22-19-13-17(25-3)4-5-20(19)23-6-8-26-9-7-23/h4-5,10-13H,6-9,14H2,1-3H3,(H,22,24) |
Clave InChI |
IPVSBIZZKHKXFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)

![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)
